1-(2-Bromophenyl)-4-nitrobutan-1-one
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Overview
Description
1-(2-Bromophenyl)-4-nitrobutan-1-one is an organic compound with the molecular formula C10H10BrNO3. This compound is characterized by the presence of a bromine atom attached to a phenyl ring and a nitro group attached to a butanone chain. It is a significant molecule in organic chemistry due to its unique structure and reactivity.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-4-nitrobutan-1-one can be achieved through various synthetic routes. One common method involves the bromination of 2-phenylbutan-1-one followed by nitration. The reaction conditions typically include the use of bromine and a suitable solvent for the bromination step, followed by the use of nitric acid and sulfuric acid for the nitration step . Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Bromophenyl)-4-nitrobutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can further participate in various chemical transformations.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like sodium hydroxide for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2-Bromophenyl)-4-nitrobutan-1-one has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Bromophenyl)-4-nitrobutan-1-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine and nitro groups play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. Pathways involved may include oxidative stress responses and signal transduction pathways .
Comparison with Similar Compounds
Similar compounds to 1-(2-Bromophenyl)-4-nitrobutan-1-one include:
1-(2-Bromophenyl)-2-nitroethanone: Differing by the length of the carbon chain, this compound exhibits similar reactivity but different physical properties.
1-(2-Chlorophenyl)-4-nitrobutan-1-one:
1-(2-Bromophenyl)-4-aminobutan-1-one: Reduction of the nitro group to an amino group changes the compound’s chemical behavior and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific reactivity and applications.
Properties
CAS No. |
823809-84-3 |
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Molecular Formula |
C10H10BrNO3 |
Molecular Weight |
272.09 g/mol |
IUPAC Name |
1-(2-bromophenyl)-4-nitrobutan-1-one |
InChI |
InChI=1S/C10H10BrNO3/c11-9-5-2-1-4-8(9)10(13)6-3-7-12(14)15/h1-2,4-5H,3,6-7H2 |
InChI Key |
ZSQNXRZVAKGPGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC[N+](=O)[O-])Br |
Origin of Product |
United States |
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